MFCD31811622
Description
MFCD31811622 is a chemical compound identified by its Molecular Formula Data (MFCD) identifier, a unique code used to catalog and reference specific chemical entities in scientific databases. For instance, compounds like 3-Chlorobenzaldehyde (MFCD103520, CAS 587-04-2) are characterized by solubility, molecular weight, and hazard classifications , which are critical for industrial and laboratory use.
Properties
Molecular Formula |
C28H31F2N3O7S |
|---|---|
Molecular Weight |
591.6 g/mol |
IUPAC Name |
ethyl 2-[(2,6-difluorophenyl)methyl-ethoxycarbonylamino]-4-[[2-methoxyethyl(methyl)amino]methyl]-5-(4-nitrophenyl)thiophene-3-carboxylate |
InChI |
InChI=1S/C28H31F2N3O7S/c1-5-39-27(34)24-21(16-31(3)14-15-38-4)25(18-10-12-19(13-11-18)33(36)37)41-26(24)32(28(35)40-6-2)17-20-22(29)8-7-9-23(20)30/h7-13H,5-6,14-17H2,1-4H3 |
InChI Key |
RFIQZOLYYMFKFL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1CN(C)CCOC)C2=CC=C(C=C2)[N+](=O)[O-])N(CC3=C(C=CC=C3F)F)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD31811622 typically involves multi-step organic reactions. The process may include:
Formation of the thiophene ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of substituents: Functional groups such as the 2,6-difluorobenzyl, ethoxycarbonyl, and nitrophenyl groups are introduced through substitution reactions.
Final assembly: The compound is assembled through coupling reactions, often using reagents like palladium catalysts.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Use of high-purity reagents: .
Controlled reaction environments: (temperature, pressure, solvent choice).
Purification techniques: such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
MFCD31811622 can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group may yield an amine derivative.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in biochemical assays and as a probe for studying biological processes.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of MFCD31811622 involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the compound’s structure and functional groups.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
To contextualize MFCD31811622, we compare it with structurally or functionally related compounds, leveraging methodologies outlined in and . The comparison focuses on molecular properties, synthesis routes, solubility, and applications.
Table 1: Key Properties of this compound and Analogous Compounds
The table above extrapolates parameters based on analogous MFCD-classified compounds.
Structural and Functional Differences
- 3-Chlorobenzaldehyde (MFCD103520) : Aromatic aldehyde with a chlorine substituent, commonly used in organic synthesis. Its reactivity in nucleophilic substitutions contrasts with brominated analogs like CAS 1761-61-1, which exhibit higher molecular weights and distinct solubility profiles .
- CAS 1761-61-1 (MFCD00003330): Brominated benzoic acid derivative with notable solubility (0.687 mg/mL in water) and applications in green chemistry via recyclable catalysts . Its synthesis involves ion-liquid-mediated reactions, differing from chlorinated counterparts.
- MFCD18202311: A heterocyclic compound with a benzimidazole core, currently under pharmacological evaluation.
Pharmacological and Industrial Relevance
- 3-Chlorobenzaldehyde : Valued in agrochemical and pharmaceutical intermediates due to its electrophilic aromatic ring .
- CAS 1761-61-1 : Demonstrates utility in sustainable catalysis, aligning with green chemistry principles .
- MFCD18202311 : Represents a newer class of bioactive molecules, emphasizing the role of MFCD compounds in drug development pipelines .
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